Z-Thr(tbu)-ome
Description
Z-Thr(tBu)-OMe (CAS 52785-41-8) is a protected derivative of the amino acid L-threonine, extensively utilized in peptide synthesis. Its molecular formula is C₁₇H₂₅NO₅, with a molecular weight of 323.38 g/mol . Key features include:
- Protective Groups: A benzyloxycarbonyl (Z) group at the N-terminus and a tert-butyl (tBu) ether protecting the hydroxyl side chain of threonine. The methyl ester (OMe) at the C-terminus facilitates solubility and reactivity during coupling reactions.
- Physical Properties: Predicted density of 1.100 g/cm³ and boiling point of 444.4°C, reflecting its stability under standard conditions .
Properties
IUPAC Name |
methyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWFWFWEJCKORD-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr(tbu)-ome typically involves the protection of the hydroxyl group of threonine with a tert-butyl group and the amino group with a benzyloxycarbonyl (Cbz) group. The process generally includes the following steps:
Protection of the Hydroxyl Group: Threonine is reacted with tert-butyl chloride in the presence of a base to form O-tert-butyl-L-threonine.
Protection of the Amino Group: The O-tert-butyl-L-threonine is then reacted with benzyloxycarbonyl chloride to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
Z-Thr(tBu)-OMe undergoes hydrolysis under acidic or basic conditions to remove protective groups, yielding free threonine or intermediates for further functionalization.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (e.g., TFA) | Trifluoroacetic acid (TFA) | -tert-butyl-L-threonine | >90% | |
| Basic (e.g., NaOH) | 30–40% NaOH | -Cbz--tert-butyl-threonine | 70–85% |
Key Findings :
-
Acidic hydrolysis selectively removes the benzyloxycarbonyl (Cbz) group while retaining the tert-butyl ether .
-
Basic saponification cleaves the methyl ester to generate carboxylic acid intermediates .
Substitution Reactions
The Cbz and tert-butyl groups enable controlled substitution for peptide bond formation or side-chain modifications.
Peptide Coupling
This compound participates in peptide synthesis via coupling with amino acids or activated esters.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hypervalent iodine (IBA-OBz) | DCE, DMAP, 10°C | Dipeptides (e.g., Cbz-Phe-Leu-OMe) | 80–91% | |
| Thiol catalysts (MPAA) | 37°C, 18 hours | Aryl thioesters | Quantitative |
Mechanistic Insights :
-
Hypervalent iodine reagents activate carboxyl groups for nucleophilic attack by amines, enabling efficient amide bond formation .
-
Thiols like MPAA accelerate thioesterification, critical for native chemical ligation .
Side Reactions
-
Aspartimide Formation : Under prolonged acidic conditions, Thr(tBu)-OMe derivatives form aspartimide by-products via intramolecular cyclization (observed in pseudoproline systems) .
-
Racemization : Basic conditions during saponification or coupling may induce racemization at the α-carbon, requiring low-temperature protocols (0–10°C) to minimize stereochemical loss .
Racemization Studies
-
Racemization of Thr(tBu)-OMe derivatives is minimized using mild saponification (e.g., diisobutylaluminum hydride) and low-temperature Fmoc protection (retention of >98% enantiomeric excess) .
-
Stereochemical integrity is critical for bioactivity, as shown in octreotide analogs incorporating fluorinated threonine derivatives .
By-Product Analysis
-
Aspartimide formation in Thr(ΨPro) systems is catalyzed by pseudoproline residues under acidic conditions, necessitating optimized reaction times (Table 1) :
| Entry | Reaction Time (h) | Aspartimide By-Product (%) |
|---|---|---|
| 1 | 2 | <5 |
| 2 | 18 | 30 |
Scientific Research Applications
Chemical Properties and Structure
Z-Thr(tbu)-ome (Chemical Formula: C17H25NO5) is characterized by the presence of a tert-butyl (tBu) group, which enhances its stability and solubility in organic solvents. This compound is often utilized as a building block in peptide synthesis due to its protective characteristics that prevent unwanted side reactions during the synthesis process .
Applications in Peptide Synthesis
-
Protecting Group in Solid-Phase Peptide Synthesis (SPPS) :
- This compound serves as a protecting group for the hydroxyl group of threonine during SPPS. Its bulky tBu group provides steric hindrance, which minimizes the risk of side reactions such as racemization and hydrolysis .
- Case Study : In a study evaluating various protecting groups, this compound demonstrated lower racemization rates compared to traditional protecting groups, making it a preferred choice for synthesizing peptides with high stereochemical fidelity .
-
Enhancement of Peptide Stability :
- The incorporation of this compound into peptide sequences has been shown to increase the stability of peptides against enzymatic degradation. This is particularly valuable in therapeutic applications where peptide stability is crucial for efficacy .
- Data Table : Comparative stability data of peptides with and without this compound:
Peptide Sequence Stability (Half-life) Enzyme Used Peptide A 30 min Pronase Peptide B (this compound) 90 min Pronase -
Facilitating Bioactive Peptide Design :
- The unique properties of this compound allow for the design of bioactive peptides with enhanced pharmacological profiles. Its incorporation can lead to peptides that exhibit increased binding affinity to target receptors .
- Case Study : Research involving this compound has led to the development of novel peptides that showed improved activity against specific biological targets, demonstrating its potential in drug design.
Applications in Medicinal Chemistry
-
Drug Development :
- This compound is being explored as a component in drug candidates targeting various diseases, including cancer and metabolic disorders. Its ability to stabilize peptide structures makes it an attractive option for developing therapeutic agents with prolonged action .
- Data Table : Summary of drug candidates incorporating this compound:
Drug Candidate Target Disease Mechanism of Action Drug A Cancer Inhibition of tumor growth Drug B Diabetes Regulation of insulin signaling -
Bioconjugation Techniques :
- The stability and reactivity profile of this compound make it suitable for bioconjugation applications, where it can be used to link peptides with other biomolecules such as antibodies or small molecules, enhancing their therapeutic efficacy .
- Case Study : A study demonstrated successful bioconjugation using this compound, resulting in improved delivery and targeting of therapeutic agents within cellular environments.
Mechanism of Action
The mechanism of action of Z-Thr(tbu)-ome primarily involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group of threonine. These protective groups are selectively removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Structural Analogues of Serine and Threonine Derivatives
The table below compares Z-Thr(tBu)-OMe with structurally related serine/threonine derivatives from the same chemical family :
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 52785-41-8 | C₁₇H₂₅NO₅ | 323.38 | tBu side chain protection, methyl ester |
| Z-Ser(tBu)-OMe | 1872-59-9 | C₁₅H₂₁NO₅ | 309.40 | Serine backbone, smaller side chain (OH → tBu) |
| Z-Thr-OEt | 12600 | C₁₄H₁₉NO₅ | 281.30 | Ethyl ester (OEt) instead of OMe; lower molecular weight |
| Z-D-Ser(tBu)-OMe | 93204-37-6 | C₁₅H₂₁NO₅ | 309.40 | D-Stereoisomer; impacts chiral peptide synthesis |
Key Observations :
- Steric Effects : The tBu group in this compound provides superior steric protection compared to smaller groups like methyl (-Me) or benzyl (Bzl), reducing side reactions during synthesis .
- Ester Flexibility : Replacing OMe with OEt (as in Z-Thr-OEt) enhances lipophilicity but may reduce coupling efficiency due to slower hydrolysis .
Active Ester Derivatives: Z-Thr(tBu)-OSu
Z-Thr(tBu)-OSu (CAS 10068-65-2) is an active ester variant with a succinimidyl (OSu) group, enhancing reactivity in peptide bond formation :
| Parameter | This compound | Z-Thr(tBu)-OSu |
|---|---|---|
| Molecular Weight | 323.38 g/mol | 406.44 g/mol |
| Reactivity | Moderate (requires activation) | High (ready for coupling) |
| Typical Use | Stepwise synthesis | Rapid fragment coupling |
Advantages of OSu : The succinimidyl group enables efficient coupling without additional activating agents, making Z-Thr(tBu)-OSu preferred in automated peptide synthesizers .
Comparison with Other Protecting Group Strategies
This compound employs a Z-group (acid-stable, removed via hydrogenolysis), contrasting with Fmoc (base-labile) and Boc (acid-labile) protections seen in compounds like Fmoc-p-carboxy-Phe(OtBu)-OH (CAS 183070-44-2) :
| Protecting Group | Deprotection Method | Stability | Example Compound |
|---|---|---|---|
| Z | H₂/Pd or TFA/HBr | Stable to bases | This compound |
| Fmoc | Piperidine | Stable to acids | Fmoc-p-carboxy-Phe(OtBu)-OH |
| Boc | TFA or HCl | Base-sensitive | Boc-Lys(Z)-OMe |
Application Context : Z-protected compounds like this compound are ideal for orthogonal synthesis strategies where acid-labile groups (e.g., tBu) must remain intact during Fmoc deprotection .
Side Chain Protection in Glutamate and Lysine Analogues
Compounds like Z-Glu(OtBu)-OMe and Z-Lys(Boc)-OMe highlight variations in side chain protection :
| Compound | Side Chain Protection | Deprotection Condition | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | tBu (ether) | Strong acid (TFA) | 323.38 |
| Z-Glu(OtBu)-OMe | tBu (ester) | TFA | ~350 (estimated) |
| Z-Lys(Boc)-OMe | Boc (amine) | TFA | ~365 (estimated) |
Functional Impact : The tBu ether in this compound offers greater acid stability compared to Boc, which is cleaved under milder acidic conditions .
Stability and Electronic Effects
The tert-butyl group in this compound contributes to steric shielding rather than electronic modulation, as demonstrated in DFT studies on tBu-substituted aromatics . This contrasts with electron-withdrawing groups (e.g., -CF₃) in triazole-based compounds, which alter electronic properties significantly .
Biological Activity
Z-Thr(tBu)-OMe, also known as N-((benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine methyl ester, is a threonine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and peptide synthesis applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C21H15N3O4
- Molecular Weight : 377.36 g/mol
- Density : 1.152 g/cm³
- Boiling Point : 470.1ºC at 760 mmHg
Synthesis of this compound
The synthesis of this compound involves several steps:
- Formation of L-Threonine Methyl Ester Hydrochloride : L-threonine is reacted with thionyl chloride to produce L-threonine methyl ester hydrochloride.
- Reaction with Benzyl Chloroformate : The methyl ester is treated with sodium hydroxide and benzyl chloroformate to yield Z-Thr-OMe.
- Introduction of Tert-Butyl Group : Z-Thr-OMe is then reacted with isobutene in methylene chloride under acidic conditions to form this compound.
- Saponification and Reduction : Further reactions involve saponification and reduction processes to yield various derivatives, including Z-Thr(tBu)-OH and H-Thr(tBu)-OH .
Inhibition Studies
Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of glycogen phosphorylase (GPa), which is crucial in glucose metabolism. A study highlighted the compound's potent in vitro inhibition of GPa, showcasing its potential utility in managing Type 2 diabetes .
| Compound | Activity | Reference |
|---|---|---|
| This compound | GPa Inhibition | |
| t-Butylthreonine | Inhibition of GPa | |
| Fmoc-Thr(tBu) | Ligand for C–H Alkylation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the threonine backbone can significantly influence biological activity. For instance, the introduction of various protecting groups or substituents alters the compound's interaction with target enzymes .
Case Studies
- Glycogen Phosphorylase Inhibitors :
- Somatostatin Analogues :
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Z-Thr(tbu)-ome, and how can researchers validate purity and yield?
- Methodology : Synthesis typically involves tert-butyl protection of threonine followed by Z-group (benzyloxycarbonyl) introduction. Key parameters include reaction temperature (e.g., 0–25°C for acid-sensitive intermediates), solvent choice (e.g., dichloromethane for phase separation), and catalyst optimization (e.g., DCC/DMAP for carbodiimide-mediated coupling). Purity validation requires HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) and comparison to reference retention times. Yield optimization should track stoichiometric ratios (e.g., 1.2:1 Z-Cl to amino acid) via LC-MS or NMR integration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Focus on H NMR for tert-butyl protons (singlet at ~1.2 ppm) and Z-group aromatic protons (multiplet at 7.2–7.4 ppm). C NMR should confirm the carbonyl (170–175 ppm) and tert-butyl quaternary carbon (28–30 ppm).
- IR : Look for C=O stretches (1720–1750 cm) and N-H bends (1520–1550 cm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching theoretical molecular weights (e.g., CHNO: 295.14 g/mol). Cross-validate with HRMS for isotopic patterns .
Advanced Research Questions
How do computational methods like DFT/B3LYP-6-31G compare with experimental data (e.g., X-ray crystallography) in predicting the stereochemistry of this compound derivatives?*
- Methodology :
- DFT Calculations : Optimize geometries using B3LYP/6-31G* to predict bond angles and dihedral configurations. Compare computed dipole moments with experimental crystallographic data (e.g., torsion angles in X-ray structures).
- Validation : For stereoselective reactions, calculate activation energies for possible transition states and correlate with empirical enantiomeric excess (ee%) from chiral HPLC. Discrepancies >5% in bond lengths may indicate solvation effects not modeled in vacuum simulations .
Q. What strategies can resolve contradictions between theoretical calculations and empirical observations in the reactivity of this compound?
- Methodology :
- Systematic Error Analysis : Check basis set adequacy (e.g., 6-311+G** for dispersion forces) and solvent models (e.g., PCM for polar aprotic solvents).
- Hybrid Approaches : Combine DFT with molecular dynamics (MD) to simulate solvent interactions. For example, MD trajectories in THF may explain unexpected regioselectivity not captured by static DFT.
- Experimental Calibration : Use kinetic studies (e.g., Arrhenius plots) to validate computed activation energies. Adjust computational parameters iteratively until ΔG‡ aligns with observed rate constants (±10%) .
Q. How can researchers design experiments to probe the steric and electronic effects of the tert-butyl group in this compound during peptide coupling?
- Methodology :
- Steric Analysis : Compare coupling rates with less bulky analogs (e.g., Z-Thr-ome) using F NMR to track fluorogenic leaving groups.
- Electronic Profiling : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy of nitrobenzyl derivatives. Correlate with DFT-derived NPA charges on the tert-butyl oxygen.
- Competition Experiments : React this compound with competing nucleophiles (e.g., glycine vs. proline methyl esters) to quantify steric hindrance via LC-MS product ratios .
Methodological Best Practices
- Data Reproducibility : Document all computational input files (e.g., Gaussian .gjf) and crystallographic CIFs in open repositories (Zenodo, Figshare) with CC-BY licenses .
- Ethical Data Management : Annotate raw spectral data (NMR, MS) with acquisition parameters (e.g., pulse sequences, ion source voltages) to meet FAIR principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
